molecular formula C15H16N2O2 B13019102 Methyl 6-(benzylamino)-5-methylnicotinate

Methyl 6-(benzylamino)-5-methylnicotinate

Cat. No.: B13019102
M. Wt: 256.30 g/mol
InChI Key: XSIJNBWDKCRNRS-UHFFFAOYSA-N
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Description

Methyl 6-(benzylamino)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a benzylamino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylamino)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 6-(benzylamino)-5-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylamino)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The benzylamino group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(aminomethyl)-5-methylnicotinate
  • Methyl 6-(phenylamino)-5-methylnicotinate
  • Methyl 6-(methylamino)-5-methylnicotinate

Uniqueness

Methyl 6-(benzylamino)-5-methylnicotinate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 6-(benzylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-11-8-13(15(18)19-2)10-17-14(11)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

XSIJNBWDKCRNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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